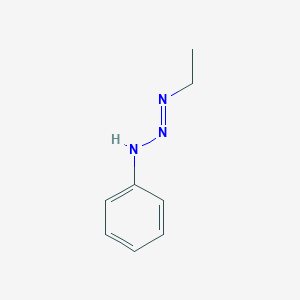

Triazene, 1-ethyl-3-phenyl-

Beschreibung

Historical Perspectives on Triazene (B1217601) Chemistry and Development

The story of triazenes is intrinsically linked to the pioneering work of the German chemist Peter Griess in the mid-19th century. In 1858, Griess discovered the diazotization reaction, a process that would become fundamental to the synthesis of a vast array of organic nitrogen compounds. uu.nlbhu.ac.in His work on the reaction of nitrous acid with aromatic amines laid the groundwork for the creation of diazo compounds, which are direct precursors to triazenes. uu.nlchemijournal.comluc.edu

The first triazene compounds were synthesized in the early 1900s, but their full potential in organic synthesis was not immediately recognized. ontosight.ai The initial focus was largely on the development of azo dyes, which Griess's discoveries also enabled. chemijournal.comluc.edu It was only later that the unique reactivity of the three-nitrogen chain in triazenes began to be systematically explored, leading to their emergence as valuable synthetic intermediates. ontosight.ai

Significance of Triazene, 1-ethyl-3-phenyl- as a Research Subject in Organic Synthesis

Triazene, 1-ethyl-3-phenyl-, with the chemical formula C₈H₁₁N₃, is a representative 1,3-disubstituted triazene. Its synthesis typically involves the diazo coupling reaction of a phenyldiazonium salt with ethylamine (B1201723). ontosight.ai This straightforward synthesis makes it an accessible tool for organic chemists.

The significance of Triazene, 1-ethyl-3-phenyl- and related triazenes in organic synthesis stems from their unique chemical properties. They are known to be sensitive to light and heat, a characteristic that can be harnessed for controlled decomposition and the generation of reactive intermediates. ontosight.ai The core of their utility lies in two primary areas: as protecting groups for amines and as arylation reagents.

As a Protecting Group: The triazene moiety can serve as a temporary protecting group for secondary amines. The formation of a 1-alkyl-3-aryltriazene masks the nucleophilicity of the amine, allowing for chemical modifications at other parts of the molecule. The protecting group can then be removed under specific conditions, regenerating the amine. This strategy is valuable in the multi-step synthesis of complex molecules.

As an Arylation Reagent: Perhaps the most significant application of aryltriazenes like 1-ethyl-3-phenyl- is as a source of aryl groups in cross-coupling reactions. aidic.it In the presence of a palladium catalyst, the triazene can transfer its phenyl group to another molecule, forming a new carbon-carbon or carbon-heteroatom bond. aidic.it This has proven particularly useful in the synthesis of substituted indoles and other heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. chemijournal.comnih.govtcichemicals.com The reaction proceeds via the formation of an arylpalladium intermediate, with the evolution of nitrogen gas and the ethylamine by-product. aidic.it

Below is a table summarizing the key properties of Triazene, 1-ethyl-3-phenyl-.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Appearance | Typically a yellow oil or low-melting solid |

| Key Reactivity | Source of phenyl group in Pd-catalyzed reactions, protecting group for ethylamine |

Note: Physical properties can vary based on purity and experimental conditions.

The following table provides a representative overview of the types of synthetic transformations where Triazene, 1-ethyl-3-phenyl- or analogous aryltriazenes have been employed.

| Reaction Type | Substrate | Product | Catalyst/Reagent | Reference |

| C-H Arylation | Indole | 2-Phenylindole | Palladium catalyst | aidic.it |

| Protecting Group | Ethylamine | Protected Ethylamine | Phenyldiazonium salt | General Knowledge |

| Sulfenylation | Indole | 3-Arylthioindole | I₂ / CS₂ | nih.gov |

Contemporary Research Directions and Unexplored Avenues for Triazene, 1-ethyl-3-phenyl-

Current research continues to build upon the established utility of aryltriazenes. One area of focus is the development of more efficient and sustainable catalytic systems for triazene-based cross-coupling reactions. This includes the exploration of alternative metal catalysts to palladium and the use of milder reaction conditions.

The photochemical properties of triazenes also present an intriguing, yet less explored, avenue of research. irispublishers.comnih.gov The ability of these compounds to decompose under the influence of light could be exploited for the generation of aryl radicals or other reactive species in a controlled manner, opening up new possibilities for bond formation and functionalization.

Furthermore, the synthesis of novel triazene-metal complexes and the investigation of their catalytic activities is a promising area. uu.nlresearchgate.netsioc-journal.cnaithor.com By tuning the electronic and steric properties of the triazene ligand, it may be possible to develop catalysts with unique reactivity and selectivity for a range of organic transformations.

The potential for creating and studying the thermal decomposition of 1-ethyl-3-phenyl-triazene under various conditions could also yield valuable insights into its reaction mechanisms and the generation of specific reactive intermediates. semanticscholar.orgorganic-chemistry.org This fundamental understanding is crucial for the rational design of new synthetic methods.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

21124-09-4 |

|---|---|

Molekularformel |

C8H11N3 |

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

N-(ethyldiazenyl)aniline |

InChI |

InChI=1S/C8H11N3/c1-2-9-11-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,10) |

InChI-Schlüssel |

MGEGMYPZUSJCBH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN=NNC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Ii. Advanced Synthetic Methodologies for Triazene, 1 Ethyl 3 Phenyl and Its Analogues

Established Synthetic Routes to Triazenes

Traditional methods for synthesizing triazenes have been the bedrock of triazene (B1217601) chemistry for over a century, providing reliable access to a variety of these compounds.

The most common and direct synthetic route for preparing 1-aryl-3,3-dialkyltriazenes and related analogues is the diazotization of a primary aromatic amine followed by a coupling reaction with a primary or secondary amine. ontosight.aiepfl.chresearchgate.net For the specific synthesis of 1-ethyl-3-phenyl-triazene, this process involves two key steps:

Diazotization of Aniline (B41778): Aniline, a primary aromatic amine, is treated with nitrous acid (HNO₂) at low temperatures, typically between 0–5 °C, to form a benzene (B151609) diazonium salt. sarthaks.comdoubtnut.comvedantu.com The nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). vedantu.comchemistrysteps.com The resulting diazonium ion (C₆H₅N₂⁺) is a potent electrophile. chemistrysteps.com

Coupling with Ethylamine (B1201723): The cold diazonium salt solution is then reacted with ethylamine (CH₃CH₂NH₂). sarthaks.comcdnsciencepub.com The nucleophilic nitrogen atom of ethylamine attacks the terminal nitrogen of the diazonium ion, leading to the formation of the 1-ethyl-3-phenyl-triazene. researchgate.net This reaction is generally performed in the presence of a base to neutralize the acid used during diazotization. researchgate.net

A useful modification of this process involves the isolation of the intermediary diazonium salts as more stable tetrafluoroborates or hexafluorophosphates. researchgate.net This allows for the coupling reaction to occur in an aqueous solution without the need for a mineral base, which can lead to higher yields and purer products, especially for sensitive molecules. researchgate.net The general stability of 1-aryl-3,3-dialkyltriazenes makes them particularly attractive compounds to synthesize using this method. epfl.ch

Reaction Scheme for Diazotization-Coupling

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O (Aniline) (Benzene diazonium chloride)

C₆H₅N₂⁺Cl⁻ + 2CH₃CH₂NH₂ → C₆H₅-N=N-NHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻ (Benzene diazonium chloride) (Ethylamine) (1-Ethyl-3-phenyl-triazene)

Synthetic Strategies for Functionalized Triazene, 1-ethyl-3-phenyl- Derivatives

Introduction of Alkyl and Aryl Substituents

The ability to introduce a wide range of alkyl and aryl groups onto the triazene scaffold is fundamental to creating a diverse library of analogues for structure-activity relationship studies. Several methodologies have been developed to achieve this, moving beyond classical approaches to offer greater efficiency and substrate scope.

One powerful technique for creating carbon-carbon bonds on a triazine core involves the use of Grignard reagents. lookchem.com This orthogonal synthetic approach allows for the monoalkylation or monoarylation of a suitable triazine precursor, such as cyanuric chloride, in solution. The resulting aryl- or alkyl-substituted triazine can then be further functionalized. lookchem.com While this method is demonstrated for 1,3,5-triazines, the principle of using organometallic reagents like Grignard reagents can be adapted for the synthesis of asymmetrically substituted triazenes like 1-ethyl-3-phenyltriazene analogues.

Another prevalent method is the nucleophilic substitution of halogens on a triazine ring. The reactivity of the chloro-substituted triazines decreases with each substitution, allowing for controlled, sequential introduction of different nucleophiles. nih.gov This allows for the synthesis of non-symmetrical triazines by reacting the precursor with different amines, alcohols, or thiols. For instance, starting with a dichlorotriazine, one can first react it with ethylamine and then with an aniline derivative to build up a structure analogous to 1-ethyl-3-phenyltriazene. The reaction conditions can be tuned to control the substitution pattern. nih.gov

Solvent-free and catalyst-free conditions have also been explored for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. researchgate.net This green chemistry approach involves the ipso-substitution of a cyano group on the triazine ring with various anilines or alkylamines upon heating. researchgate.net This method provides a direct way to introduce aryl and alkylamino substituents at a specific position.

Table 1: Methodologies for Introducing Alkyl and Aryl Substituents on Triazene Scaffolds

| Methodology | Reagents/Precursors | Key Features |

| Grignard Reaction | Cyanuric chloride, Grignard reagents (R-MgX) | Orthogonal synthesis for C-C bond formation; allows for monoalkylation/arylation. lookchem.com |

| Sequential Nucleophilic Substitution | Dichlorotriazines, Amines, Alcohols, Thiols | Controlled, stepwise introduction of different substituents. nih.gov |

| Solvent- and Catalyst-Free ipso-Substitution | 5-Cyano-1,2,4-triazines, Anilines/Alkylamines | Green chemistry approach; direct amination at the C5 position. researchgate.net |

Regioselective Functionalization of the Triazene Scaffold

Controlling the position of functional groups on the triazene molecule is critical for fine-tuning its properties. The triazene moiety itself can act as a powerful directing group in various chemical transformations, enabling highly regioselective functionalization of the aromatic rings attached to it.

A notable example is the use of the triazene group to direct ortho-diborylation of aromatic rings. acs.org In a study utilizing an iridium catalyst, aromatic triazenes were shown to undergo highly selective ortho,ortho'-diborylation in excellent yields without the need for an additional ligand. acs.org The triazene group acts as both a substrate and a ligand in this transformation. The resulting diboronate esters are versatile intermediates that can be further functionalized, and the triazene directing group can be subsequently removed. acs.org

The triazene group also plays a crucial role in rhodium-catalyzed C-H activation and annulation reactions. For instance, 1-alkynyl triazenes have been used as surrogates for fluoroalkynes in a regioselective synthesis of 4-fluoro-2-pyridones. acs.org This process involves a C-H annulation followed by a Lossen rearrangement. acs.org Furthermore, aryltriazenes can direct multiple, distinct C-H functionalization reactions. nih.gov For example, 2-triazenylbenzaldehydes are effective substrates for rhodium(I)-catalyzed intermolecular alkyne hydroacylation. The resulting ketone can then undergo further functionalization through rhodium(III)-catalyzed C-H activation or electrophilic aromatic substitution, leading to complex, multifunctionalized benzene derivatives. nih.gov

The cyclotrimerization of alkynyl triazenes, catalyzed by Cp*Ru, offers a divergent route to densely substituted arenes and pyridines. acs.org This method allows for the precise installation of the triazene group on the newly formed aromatic ring, which can then be converted into other important functional groups. The reaction is regioselective, often yielding the sterically more hindered product when a nitrile is used for pyridine (B92270) synthesis. acs.org

Table 2: Regioselective Functionalization Directed by the Triazene Group

| Reaction Type | Catalyst/Reagents | Outcome |

| ortho-Diborylation | [Ir(OMe)(cod)]2 | Highly selective ortho,ortho'-diborylation of aromatic triazenes. acs.org |

| C-H Annulation | Rh(III) catalyst, 1-alkynyl triazenes | Regioselective synthesis of 4-fluoro-2-pyridones. acs.org |

| Sequential C-H Functionalization | Rh(I) and Rh(III) catalysts, 2-triazenylbenzaldehydes | Access to complex, multifunctionalized benzene derivatives. nih.gov |

| [2+2+2] Cyclotrimerization | Cp*Ru catalyst, alkynyl triazenes | Divergent synthesis of densely substituted arenes and pyridines. acs.org |

Control of Stereochemistry in Triazene-Containing Molecules

The synthesis of chiral triazene-containing molecules, where a specific three-dimensional arrangement of atoms is achieved, is an area of growing interest. This is particularly relevant for applications where interactions with biological systems are important.

One approach to controlling stereochemistry is through the use of chiral auxiliaries or reagents. Chiral mono-, di-, and trimenthoxy-1,3,5-triazines have been synthesized from natural menthol (B31143) and cyanuric chloride. tandfonline.com These chiral triazines have been successfully employed as enantioselective coupling reagents in the synthesis of dipeptides. tandfonline.com Similarly, chiral triazine-based coupling reagents have been prepared from esters of N-alkylproline. nih.gov These reagents have demonstrated enantioselectivity in the formation of peptide bonds, favoring the incorporation of one enantiomer of an amino acid over the other from a racemic mixture. nih.gov

The design and synthesis of s-triazene-based asymmetric organocatalysts have also been reported. rsc.org An efficient chiral organocatalyst prepared from cyanuric chloride has shown high enantioselectivity in the alkylation of a glycinate (B8599266) Schiff base, providing a pathway to enantiomerically enriched unnatural α-alkyl-α-amino acids. rsc.org

While much of the research on stereochemical control has focused on 1,3,5-triazine (B166579) scaffolds, the principles can be extended to the synthesis of chiral analogues of 1-ethyl-3-phenyltriazene. For example, by using a chiral amine in the synthesis, it may be possible to generate a triazene that is chiral at one of the nitrogen atoms or on a substituent. The stereochemistry of the triazene unit itself can also be a factor, as the rotation around the N-N bonds can be restricted, leading to atropisomerism in suitably substituted derivatives. The stereochemistry of triazene compounds has been noted to influence their biological efficacy. brieflands.com

Table 3: Approaches to Stereochemical Control in Triazene Synthesis

| Approach | Key Components | Application |

| Chiral Coupling Reagents | Chiral menthoxy-1,3,5-triazines, Chiral triazines from N-alkylproline esters | Enantioselective peptide synthesis. tandfonline.comnih.gov |

| Asymmetric Organocatalysis | Chiral s-triazene-based catalysts | Enantioselective alkylation of amino acid precursors. rsc.org |

| Use of Chiral Building Blocks | Chiral amines or amino acids | Synthesis of chiral triazine frameworks. nih.gov |

Iii. Mechanistic Investigations and Reactivity Profiles of Triazene, 1 Ethyl 3 Phenyl

Decomposition Pathways and Mechanistic Studies

The stability of 1-ethyl-3-phenyl-triazene is limited, and it can undergo decomposition through several pathways, including acid-catalyzed degradation, thermal decomposition, and surface-catalyzed reactions.

The acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes, a class of compounds to which 1-ethyl-3-phenyl-triazene belongs, has been a subject of detailed mechanistic studies. The degradation process is initiated by the protonation of the triazene (B1217601) functional group. The site of protonation is a critical factor in determining the subsequent decomposition pathway. Computational and experimental studies suggest that protonation can occur at either the N1 or N3 nitrogen atom. rsc.org

Protonation at the N1 atom, which is adjacent to the phenyl group, is generally favored. This is followed by the cleavage of the N1-N2 bond, leading to the formation of an aryldiazonium ion and a secondary amine. In the case of 1-ethyl-3-phenyl-triazene, this would yield the phenyldiazonium ion and ethylamine (B1201723). The aryldiazonium ion is a versatile intermediate that can undergo various subsequent reactions, such as nucleophilic substitution or coupling reactions.

Alternatively, protonation at the N3 atom can lead to the cleavage of the N2-N3 bond. This pathway results in the formation of an aniline (B41778) and a diazonium ion derived from the alkyl portion of the molecule. For 1-ethyl-3-phenyl-triazene, this would produce aniline and the ethyldiazonium ion. The latter is highly unstable and readily decomposes to a carbocation, which can then undergo further reactions like elimination or substitution.

Protonation: Reversible protonation of the triazene at N1 or N3.

Bond Cleavage: Heterolytic cleavage of either the N1-N2 or N2-N3 bond.

Product Formation: Generation of diazonium ions, amines, and carbocation intermediates, which then react further.

The rate and pathway of the decomposition are influenced by several factors, including the acidity of the medium, the nature of the substituents on the aryl ring, and the steric and electronic properties of the alkyl groups.

| Protonation Site | Initial Cleavage Products | Subsequent Products/Intermediates |

|---|---|---|

| N1 | Phenyldiazonium ion + Ethylamine | Phenol, Aryl halides (in the presence of corresponding nucleophiles) |

| N3 | Aniline + Ethyldiazonium ion | Ethyl cation, Ethene, Ethanol (depending on reaction conditions) |

The thermal stability of triazenes is limited, and they can decompose upon heating to yield a variety of products. The thermolysis of 1,3-disubstituted triazenes can proceed through either a homolytic or a heterolytic cleavage of the nitrogen-nitrogen bonds. The specific pathway and the resulting products are dependent on the substituents and the reaction conditions, such as temperature and solvent. rsc.org

In a typical thermal decomposition of a 1-aryl-3-alkyltriazene, homolytic cleavage of the N1-N2 and N2-N3 bonds can occur, leading to the formation of radical species. For 1-ethyl-3-phenyl-triazene, this would generate phenyl, ethyl, and nitrogen radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, radical recombination, and disproportionation.

The product analysis from the thermal decomposition of related triazenes often reveals the formation of aromatic hydrocarbons (from the aryl radical), alkanes and alkenes (from the alkyl radical), and nitrogen gas. For 1-ethyl-3-phenyl-triazene, the expected products would include benzene (B151609), ethane, and ethene.

The kinetics of thermal decomposition of triazenes can be studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These methods can provide information about the decomposition temperature, enthalpy of decomposition, and the activation energy of the process. For instance, studies on related energetic materials containing triazine rings show that the decomposition can be a multi-step process with varying activation energies for each step. mdpi.com

| Radical Intermediate | Potential Final Product(s) |

|---|---|

| Phenyl radical (C₆H₅•) | Benzene (via hydrogen abstraction) |

| Ethyl radical (C₂H₅•) | Ethane (via hydrogen abstraction), Ethene (via disproportionation) |

| Nitrogen radical (N•) | Dinitrogen gas (N₂) |

The decomposition of nitrogen-containing compounds can be catalyzed by solid surfaces, such as metal oxides. Alumina (B75360) (Al₂O₃) is a common catalyst and support material that can facilitate the decomposition of various organic molecules. While specific studies on the alumina-catalyzed decomposition of 1-ethyl-3-phenyl-triazene are not extensively documented, the principles of surface catalysis can be applied to predict its behavior.

The surface of alumina possesses both Lewis acidic sites (coordinatively unsaturated Al³⁺ ions) and Brønsted acidic sites (surface hydroxyl groups). These acidic sites can interact with the triazene molecule, promoting its decomposition. The lone pairs of electrons on the nitrogen atoms of the triazene can coordinate to the Lewis acidic sites on the alumina surface. This interaction can weaken the N-N bonds within the triazene moiety, facilitating their cleavage at a lower temperature than in the uncatalyzed thermal decomposition.

The Brønsted acidic sites on the alumina surface can protonate the triazene, initiating an acid-catalyzed decomposition pathway similar to that observed in solution. The surface confinement of the protonated triazene can influence the selectivity of the decomposition products.

The decomposition of related compounds, such as hydrazine (B178648), has been shown to be catalyzed by alumina-supported metal catalysts. researchgate.net The mechanism involves the adsorption of the hydrazine molecule onto the active sites of the catalyst, followed by the cleavage of the N-N bond. A similar mechanism can be envisioned for 1-ethyl-3-phenyl-triazene on an alumina surface, leading to the formation of aniline, ethylamine, and nitrogen gas as the primary decomposition products.

Reactivity with Nucleophilic and Electrophilic Reagents

The triazene functional group in 1-ethyl-3-phenyl-triazene possesses both nucleophilic and electrophilic character, allowing it to react with a range of reagents.

While the N=N double bond in a triazene is part of a conjugated system, it is generally less susceptible to nucleophilic attack compared to carbonyl groups or activated alkenes. However, under certain conditions, nucleophilic addition to the triazene moiety can occur. The reaction of triazenes with strong nucleophiles, such as organometallic reagents, has been explored. For example, the reaction of some triazenes with Grignard reagents can lead to the formation of new C-N bonds. nih.gov

In the case of 1-ethyl-3-phenyl-triazene, a potent nucleophile could potentially add to either the N1 or N2 atom of the N=N double bond. The regioselectivity of such an addition would be influenced by the electronic effects of the phenyl and ethyl substituents. The phenyl group, being electron-withdrawing, would make the N1 atom more electrophilic and thus a more likely site for nucleophilic attack.

The initial addition product would be a triazanide anion, which could then be protonated or undergo further reactions. However, such reactions are not as common as the decomposition pathways or reactions with electrophiles.

The triazene functional group contains nitrogen atoms with lone pairs of electrons, making them susceptible to attack by electrophiles. The most basic nitrogen atom in a 1,3-disubstituted triazene is typically the N3 atom, which is attached to the alkyl group. Therefore, protonation, a fundamental electrophilic reaction, is expected to occur preferentially at this position in the initial step of acid-catalyzed decomposition.

Besides protonation, the triazene moiety can react with other electrophiles. For instance, alkylation and acylation of the triazene nitrogens are possible. The reaction with an alkylating agent, such as an alkyl halide, could lead to the formation of a triazenium salt. The site of alkylation would depend on the relative nucleophilicity of the nitrogen atoms and the steric hindrance around them.

The reaction with acylating agents, such as acyl chlorides or anhydrides, would result in the formation of an N-acyltriazene. These reactions would likely occur at the most nucleophilic nitrogen, which is again predicted to be the N3 atom. The resulting acylated triazenes may exhibit different stability and reactivity profiles compared to the parent compound.

Intramolecular Cyclization and Rearrangement Reactions

Triazenes, including 1-ethyl-3-phenyl-, serve as versatile intermediates in organic synthesis, capable of undergoing a variety of intramolecular cyclization and rearrangement reactions to form diverse heterocyclic structures. These transformations often proceed through the generation of reactive intermediates such as diazonium ions or radicals, leading to the formation of stable aromatic and heteroaromatic systems.

The conversion of appropriately substituted aryl triazenes into benzotriazinones is a notable synthetic transformation. For instance, the thermolysis of 3-aryl-1-(2-cyanophenyl)triazenes in formamide (B127407) can lead to the formation of 3-arylquinazolin-4(3H)-ones, which are structurally related to benzotriazinones. rsc.org This reaction proceeds through an intramolecular cyclization mechanism. While the specific substrate 1-ethyl-3-phenyltriazene is not mentioned in this context, the general reactivity pattern of aryl triazenes suggests its potential to participate in similar cyclizations if appropriately substituted.

A more direct route to benzotriazines involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. acs.orgorganic-chemistry.org This method provides access to 4-alkoxy- and 4-aryloxybenzo[d] rsc.orgnih.govresearchgate.nettriazines and highlights the utility of cyclization strategies for constructing the benzotriazine core. acs.orgorganic-chemistry.org

Furthermore, pyrazolyltriazenes can undergo a cyclative cleavage reaction to yield pyrazolo[3,4-d] rsc.orgnih.govresearchgate.net-3H-triazine derivatives. nih.govbeilstein-journals.org This process underscores the role of the triazene moiety as a masked diazonium group, facilitating the formation of fused heterocyclic systems. nih.govbeilstein-journals.org

Triazenes are valuable precursors for the synthesis of a range of nitrogen-containing heterocycles.

Pyrazoles: The synthesis of pyrazoles can be achieved through various methods, including the reaction of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole (B372694) synthesis. youtube.com While direct synthesis from 1-ethyl-3-phenyltriazene is not explicitly detailed, triazenes can be precursors to diazo compounds, which are known to participate in cycloaddition reactions to form pyrazoles. organic-chemistry.org

Indazoles: A modular synthesis of highly substituted indazoles can be achieved using a solid-phase strategy where the heterocyclic nitrogen atoms originate from diazonium salts cleaved from triazene-containing resins. rsc.orgresearchgate.net Additionally, a copper(II)-promoted oxidative cyclization of an arene bearing both an alkyne and a triazene functionality provides a pathway to 2H-indazoles. nih.gov

Cinnolines: Cinnoline (B1195905) synthesis can be accomplished through several named reactions, including the Richter cinnoline synthesis, which involves the cyclization of an alkyne-substituted diazonium salt. wikipedia.org Another method involves the thermal treatment of 2-ethynyl-substituted triazines, which can lead to the formation of cinnolines through a thermodynamically controlled process. researchgate.net

The following table summarizes the types of heterocycles formed from triazene precursors and the general reaction conditions.

| Heterocycle | Precursor Type | General Reaction Conditions |

| Benzotriazinone-related | 3-Aryl-1-(2-cyanophenyl)triazene | Thermolysis in formamide |

| Pyrazole | Hydrazine and 1,3-dicarbonyl compound | Condensation |

| Indazole | Triazene-containing resin | Cleavage and cyclization |

| Indazole | Arene with alkyne and triazene groups | Cu(II)-promoted oxidative cyclization |

| Cinnoline | 2-Ethynyl-substituted triazine | Thermal rearrangement |

Triazene, 1-ethyl-3-phenyl- in Catalytic Cycles

Triazene compounds, including 1-ethyl-3-phenyl-, can participate in various transition metal-catalyzed reactions, acting as directing groups, arylating agents, or ligands. Their ability to generate aryl-metal species upon cleavage of the N-N bond makes them valuable in cross-coupling and cyclization reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Triazenes can serve as arylating agents in these reactions. For instance, aryl triazenes have been used in palladium-catalyzed Suzuki-type coupling reactions with aryl/alkenyl boronic acids to produce biaryls. researchgate.net The triazene group can be activated, for example by a sulfonyl group, to facilitate the cross-coupling process under basic conditions. researchgate.net

Diaryl 1,3,5-triazines have been shown to undergo palladium-catalyzed C-H functionalization, such as acetoxylation and halogenation. researchgate.net While this involves a different class of triazines, it demonstrates the compatibility of the triazine moiety with palladium catalysis. The Sonogashira coupling of α,β-unsaturated triazine esters with terminal alkynes, catalyzed by palladium, further illustrates the utility of triazines in forming C-C bonds. nih.gov

Rhodium catalysts are effective in mediating various organic transformations, including C-H activation and cyclization reactions. Triazenes can function as versatile and removable directing groups in rhodium(III)-catalyzed ortho-selective olefination of arenes. nih.gov This approach allows for the functionalization of C-H bonds with subsequent removal of the triazene directing group.

While specific examples involving 1-ethyl-3-phenyltriazene are not prevalent in the search results, the general principle of using a triazene as a directing group is well-established. nih.gov Rhodium catalysts have also been employed in cascade reactions of triazoles, which are structurally related to triazenes, highlighting the affinity of rhodium for nitrogen-containing heterocycles and their precursors. nih.govrsc.org

The nitrogen atoms of the triazene moiety possess lone pairs of electrons, allowing them to coordinate to metal centers and act as ligands. Triazine-based ligands have been utilized in the formation of coordination compounds with various metals. uu.nlresearchgate.netwikipedia.orgacs.orgmdpi.com For example, 1,3,5-triazine (B166579) derivatives have been used to create multidirectional ligands that can form supramolecular architectures with metal salts. uu.nlresearchgate.net

The coordination ability of the triazene group is a key aspect of its role as a directing group in catalysis, where it coordinates to the metal center to facilitate a reaction at a specific site on the molecule. While the nitrogen atoms of the 1,3,5-triazine ring itself are sometimes considered non-coordinating due to electron delocalization, substituted triazines can be effective ligands. uu.nl The coordination chemistry of triazenes is fundamental to their application in catalytic cycles, enabling the formation of transient metal-ligand complexes that drive the desired chemical transformations. aidic.it

The following table provides an overview of the catalytic applications of triazenes.

| Catalytic Process | Metal | Role of Triazene |

| Cross-Coupling | Palladium | Arylating agent |

| C-H Functionalization | Palladium | Directing Group/Substrate |

| Cyclization | Rhodium | Directing Group |

| Coordination | Various | Ligand |

Iv. Advanced Spectroscopic and Structural Characterization of Triazene, 1 Ethyl 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-ethyl-3-phenyltriazene, a combination of ¹H, ¹³C, and potentially multi-dimensional NMR experiments would be essential.

The ¹H NMR spectrum of 1-ethyl-3-phenyltriazene is expected to show distinct signals for the protons of the ethyl and phenyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the triazene (B1217601) linkage.

A key aspect to consider for 1,3-disubstituted triazenes is the potential for tautomerism, where the proton on the central nitrogen atom can migrate to one of the terminal nitrogens. In the case of 1-ethyl-3-phenyltriazene, this would lead to two tautomers: 1-ethyl-3-phenyltriazene and 1-phenyl-3-ethyltriazene. However, due to the rapid interchange between these forms at room temperature, one would likely observe time-averaged signals in the ¹H NMR spectrum. Low-temperature NMR studies could potentially resolve the signals of the individual tautomers, allowing for the determination of their relative populations.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet | |

| N-CH₂-CH₃ | ~3.8 - 4.2 | Quartet | ~7 |

| N-CH₂-CH₃ | ~1.2 - 1.5 | Triplet | ~7 |

| N-H | Broad, variable | Singlet |

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and it may undergo exchange, leading to a broad signal or no observable signal at all.

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The signals for the aromatic carbons and the ethyl group carbons would appear in their characteristic regions. The chemical shifts of the phenyl carbons would be influenced by the triazene substituent, and the carbons of the ethyl group would be deshielded due to their attachment to the nitrogen atom.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | ~140 - 150 |

| Phenyl C (ortho, meta, para) | ~115 - 130 |

| N-CH₂-CH₃ | ~40 - 50 |

| N-CH₂-CH₃ | ~14 - 18 |

While 1-ethyl-3-phenyltriazene is achiral and does not have stereocenters, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons of the ethyl group (CH₂ and CH₃). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

For more complex triazenes with stereocenters, multi-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining the stereochemistry by identifying protons that are close in space.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 1-ethyl-3-phenyltriazene would be expected to show characteristic bands for the N-H, C-H, N=N, and C=C bonds.

Expected Vibrational Frequencies (Predicted)

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H | Stretching | 3200 - 3400 | Medium, broad | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong | Medium |

| N=N | Stretching | 1400 - 1450 | Weak-Medium | Strong |

| C=C (Aromatic) | Stretching | 1580 - 1600, 1450 - 1500 | Medium-Strong | Medium-Strong |

| N-N | Stretching | 1200 - 1300 | Medium | Weak |

| C-N | Stretching | 1100 - 1250 | Medium | Weak |

The N=N stretching vibration is often weak in the IR spectrum but gives a strong signal in the Raman spectrum due to the change in polarizability of the bond during the vibration. This complementarity is a powerful tool in structural analysis.

The vibrational frequencies of a molecule can be influenced by its environment, particularly the polarity of the solvent. For 1-ethyl-3-phenyltriazene, hydrogen-bonding interactions between the N-H group and protic solvents (e.g., alcohols) would be expected to cause a significant broadening and red-shift (shift to lower frequency) of the N-H stretching band in the IR spectrum.

The positions of other bands, such as the N=N and C=C stretching vibrations, may also show some solvent dependence due to dipole-dipole interactions between the solute and solvent molecules. A systematic study in a range of solvents with varying polarity could provide insights into the nature of these intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No specific mass spectrometry data, including molecular ion peaks or fragmentation patterns, for Triazene, 1-ethyl-3-phenyl- is available in the surveyed literature. This information is crucial for confirming the molecular weight and elucidating the compound's structure by analyzing how it breaks apart under ionization. Without experimental data, a table of fragments and their relative abundances cannot be constructed.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Detailed information regarding the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of Triazene, 1-ethyl-3-phenyl- is not documented. Such data would provide insights into the electronic transitions within the molecule, including its maximum absorption wavelengths (λmax), molar absorptivity (ε), and its potential to fluoresce. A data table for these properties cannot be generated due to the lack of available spectra.

X-ray Crystallography for Precise Solid-State Structure Determination

There are no published X-ray crystallographic studies for Triazene, 1-ethyl-3-phenyl-. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Consequently, a table of crystallographic data, such as the crystal system, space group, and unit cell dimensions, cannot be provided.

V. Theoretical and Computational Chemistry Applied to Triazene, 1 Ethyl 3 Phenyl

Density Functional Theory (DFT) Studies on Triazene (B1217601), 1-ethyl-3-phenyl- Systems

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly well-suited for the investigation of medium-sized organic molecules like 1-ethyl-3-phenyltriazene. DFT studies on this compound and its analogues typically utilize functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For 1-ethyl-3-phenyltriazene, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Conformational analysis of 1-ethyl-3-phenyltriazene would involve the exploration of the potential energy surface by rotating the ethyl and phenyl groups around the N-C and N-N single bonds. This analysis helps to identify the most stable conformers and the energy barriers between them. It is expected that the molecule adopts a largely planar structure to maximize π-conjugation, with possible puckering in the ethyl group.

Table 1: Predicted Optimized Geometrical Parameters for 1-ethyl-3-phenyltriazene (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.25 | C2-N1-N2 | 115.0 |

| N2-N3 | 1.35 | N1-N2-N3 | 110.0 |

| N1-C2 | 1.45 | N2-N3-C4 | 120.0 |

| N3-C4 | 1.40 |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For 1-ethyl-3-phenyltriazene, the HOMO is expected to be localized primarily on the triazene chain and the phenyl ring, reflecting the regions of highest electron density. The LUMO, conversely, would likely be distributed over the entire π-system, providing a pathway for accepting electrons.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Electronic Properties and Chemical Reactivity Indices for 1-ethyl-3-phenyltriazene (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Note: The data in this table is illustrative and based on typical values for analogous triazene derivatives. Specific computational results for 1-ethyl-3-phenyltriazene are not available in the cited sources.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and intramolecular interactions. By analyzing the interactions between filled and vacant orbitals, NBO can quantify the extent of conjugation and hyperconjugation within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. It is an invaluable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are the likely sites for nucleophilic attack.

For 1-ethyl-3-phenyltriazene, the MEP map is expected to show negative potential around the nitrogen atoms of the triazene group, particularly the terminal nitrogen atoms, making them susceptible to protonation and electrophilic attack. The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud.

Investigation of Tautomerism and Isomerism in Triazene, 1-ethyl-3-phenyl-

Triazenes can exist in different tautomeric forms due to the migration of a proton. Understanding the relative stabilities of these tautomers is crucial for predicting the compound's behavior in different environments.

Computational Prediction of Tautomeric Forms and Their Relative Stabilities

For 1-ethyl-3-phenyltriazene, the primary tautomeric equilibrium involves the migration of the hydrogen atom between the N1 and N3 atoms of the triazene chain, leading to the formation of 1-phenyl-3-ethyltriazene.

Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers. By comparing the total energies of the optimized geometries of each tautomer, it is possible to predict which form is more stable and therefore more abundant at equilibrium. The calculations can also be performed in the presence of a solvent model to account for the effect of the medium on the tautomeric equilibrium. Generally, the relative stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.

Spectroscopic Signatures of Tautomeric Equilibria

The tautomerism of 1,3-disubstituted triazenes, such as 1-ethyl-3-phenyl-triazene, involves the migration of a proton between the N1 and N3 nitrogen atoms. This results in two tautomeric forms: 1-ethyl-3-phenyl-triazene and 3-ethyl-1-phenyl-triazene. While experimental characterization of individual tautomers can be difficult due to rapid interconversion, computational methods can predict their distinct spectroscopic signatures.

Density Functional Theory (DFT) and ab initio calculations are powerful tools for optimizing the geometries of each tautomer and predicting their vibrational (IR) and nuclear magnetic resonance (NMR) spectra. Although specific computational studies on 1-ethyl-3-phenyl-triazene are not abundant in the literature, data from related 1,3-disubstituted triazenes can provide valuable insights.

For instance, theoretical calculations on similar triazene systems suggest that the N-H stretching frequency in the IR spectrum would be a key differentiator. The position of this band would shift depending on the electronic environment of the nitrogen to which the proton is attached. Similarly, the 1H and 13C NMR chemical shifts of the ethyl and phenyl groups would be sensitive to the tautomeric form.

Table 1: Postulated Differentiating Spectroscopic Features of 1-ethyl-3-phenyl-triazene Tautomers

| Spectroscopic Technique | Tautomer 1: 1-ethyl-3-phenyl-triazene | Tautomer 2: 3-ethyl-1-phenyl-triazene |

| IR Spectroscopy | N-H stretch at N1 | N-H stretch at N3 |

| C-N stretching frequencies influenced by adjacent ethyl group | C-N stretching frequencies influenced by adjacent phenyl group | |

| 1H NMR Spectroscopy | Chemical shift of N-H proton | Chemical shift of N-H proton |

| Chemical shifts of ethyl protons (CH2 and CH3) | Chemical shifts of ethyl protons (CH2 and CH3) | |

| 13C NMR Spectroscopy | Chemical shift of C1 of the phenyl ring | Chemical shift of C1 of the phenyl ring |

| Chemical shifts of ethyl carbons (CH2 and CH3) | Chemical shifts of ethyl carbons (CH2 and CH3) |

Note: The exact values for these spectroscopic features would require specific quantum chemical calculations for 1-ethyl-3-phenyl-triazene.

Theoretical Exploration of Unconventional Triazene Isomers

Beyond the common linear tautomers, computational studies can explore the potential energy surface for less conventional isomers of 1-ethyl-3-phenyl-triazene. These could include cyclic structures or isomers with different bonding arrangements. For the parent triazene (N3H3), computational studies have identified several unconventional isomers, such as triaziridines (a three-membered nitrogen ring) and azimines (a zwitterionic structure). researchgate.net

While the energetic barriers to form such isomers from 1-ethyl-3-phenyl-triazene are likely to be high, theoretical calculations can provide valuable information on their relative stabilities and potential for existence as transient intermediates in high-energy processes. The substitution of ethyl and phenyl groups would significantly influence the stability of these unconventional isomers compared to the parent N3H3 system.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving triazenes.

Elucidation of Reaction Pathways and Transition States

Computational methods can map out the potential energy surface for various reactions of 1-ethyl-3-phenyl-triazene, such as its decomposition or its participation in cycloaddition reactions. By locating the transition state structures and calculating the activation energies, the most favorable reaction pathways can be identified. For example, the acid-catalyzed decomposition of triazenes is a critical area of study due to their use in prodrug strategies. Theoretical calculations on protonated 1,3-dimethyltriazene have shown that while protonation at N1 is thermodynamically favored, protonation at N3 leads to a structure that is predisposed to the heterolysis of the N2-N3 bond, which is the key step in their decomposition. psu.edu A similar mechanistic dichotomy is expected for 1-ethyl-3-phenyl-triazene.

Solvent Effects on Reaction Energetics via Continuum Models

The surrounding solvent can significantly influence reaction energetics. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to approximate the effect of a solvent by treating it as a continuous dielectric medium. These models can be applied to the reactants, transition states, and products to calculate the free energies of solvation and thus provide a more accurate picture of the reaction energetics in solution. For reactions involving polar or charged species, such as the protonated triazene in acid-catalyzed decomposition, the inclusion of solvent effects is crucial for obtaining meaningful results. The choice of solvent can alter the relative energies of different reaction pathways and even change the rate-determining step of a reaction.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, including the regio- and stereoselectivity of their reactions.

Prediction of Regio- and Stereoselectivity in Triazene Reactions

For reactions such as electrophilic aromatic substitution on the phenyl ring of 1-ethyl-3-phenyl-triazene, computational methods can predict the most likely site of attack. By calculating the distribution of electron density and using concepts like Fukui functions or mapping the electrostatic potential, the most nucleophilic positions on the aromatic ring can be identified. This allows for the prediction of the major regioisomer formed in reactions like halogenation or nitration.

Similarly, in cycloaddition reactions where 1-ethyl-3-phenyl-triazene might act as a dienophile or a dipolarophile, the stereochemical outcome can be predicted by calculating the energies of the different possible transition states leading to syn or anti products. The lower energy transition state will correspond to the major stereoisomer. While specific studies on 1-ethyl-3-phenyl-triazene are scarce, the general methodologies are well-established for predicting the outcomes of such reactions. nih.govrsc.org

Derivation of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. scialert.net These models are pivotal in the fields of medicinal chemistry and environmental science for predicting the efficacy and potential toxicity of new chemical entities, thereby streamlining the drug discovery process and risk assessment. For 1-ethyl-3-phenyltriazene and related analogs, QSAR and QSPR studies are essential for elucidating the structural determinants of their biological activities, including their potential as antitumor or antimicrobial agents.

The construction of a predictive and robust QSAR/QSPR model is a systematic process that encompasses several stages: careful selection of a diverse dataset of compounds with well-defined activity or property data, calculation of a wide range of molecular descriptors, application of statistical methods to develop a correlative equation, and rigorous internal and external validation of the resulting model.

A multitude of molecular descriptors have been explored in QSAR and QSPR studies of triazene derivatives to numerically represent their structural and physicochemical characteristics. These descriptors can be classified into several categories:

Topological Descriptors: These descriptors are derived from the two-dimensional representation of a molecule and encode information about its size, shape, branching, and connectivity. Examples include various connectivity indices like the Chi indices and kappa shape indices. derpharmachemica.comnih.gov

Electrostatic Descriptors: These descriptors quantify the distribution of electronic charge within a molecule. In the context of triazene QSAR models, VAMP electrostatics descriptors such as Mulliken charges and electrostatic moments have been utilized. derpharmachemica.com

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of molecules. Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and total energy. nih.govjocpr.com

Thermodynamic Descriptors: These descriptors, including the heat of formation and steric energy, offer insights into the energetic properties and stability of the molecules. jocpr.com

The judicious selection of a relevant set of descriptors is a crucial factor in the development of a successful QSAR model. It is common practice to employ a combination of descriptors from different classes to comprehensively capture the various factors influencing the structure-activity relationship.

A variety of statistical techniques are employed to establish the mathematical relationship between the calculated molecular descriptors and the observed biological activity or property of triazene compounds. Commonly used methods include:

Multiple Linear Regression (MLR): A statistical approach used to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). thaiscience.infomdpi.com

Genetic Function Approximation (GFA): An evolutionary algorithm that extends MLR by employing genetic algorithms to select the most pertinent descriptors and construct predictive models. derpharmachemica.comnih.gov

Partial Least Squares (PLS): A regression method that is particularly effective when dealing with a large number of highly correlated descriptors. researchgate.net

Artificial Neural Networks (ANN): Computational models that are inspired by the architecture and functioning of biological neural networks and are capable of modeling complex and non-linear relationships.

A substantial body of research has been dedicated to the development of QSAR models for various classes of triazene derivatives, yielding significant insights into the structural features that govern their biological activities.

For instance, a QSAR study on the cytotoxic effects of 1,3,5-triazine (B166579) derivatives against non-small cell lung carcinoma led to the development of a highly predictive model (R² = 0.98) using a genetic function approximation algorithm. derpharmachemica.com The optimal model was based on four descriptors: two topological (subgraph counts and Chi cluster) and two electrostatic (Mulliken charge and Octupolexxz electrostatic moment), highlighting the importance of molecular size, shape, and charge distribution in determining the cytotoxic activity. derpharmachemica.com

In another investigation, a QSAR model for triazine derivatives as inhibitors of dihydrofolate reductase (DHFR) was developed using electrotopological state indices and indicator parameters. scialert.net The resulting multiparameter model underscored the critical role of the electronic environment of the molecules in their DHFR inhibitory activity. scialert.net

A study that focused on quantum chemical and energy descriptors for a set of 62 triazine derivatives demonstrated that descriptors such as heat of formation, steric energy, total energy, and LUMO energy were significant predictors of their biological activity. jocpr.com The most robust QSAR model developed in this study exhibited a high regression coefficient (R² = 0.971913). jocpr.com

Furthermore, a three-dimensional QSAR (3D-QSAR) study of 1,3,5-triazine derivatives as anticancer agents employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net The developed models for human lung adenocarcinoma cells (A549) demonstrated strong reliability and predictive power, as evidenced by their high Q² and R² values. researchgate.net

To illustrate the application of these principles, a hypothetical QSAR model for the antitumor activity of a series of 1-aryl-3-alkyltriazenes, which would include 1-ethyl-3-phenyltriazene, is presented below. This model is based on the types of descriptors and statistical parameters frequently reported in the literature for similar compounds.

| Model Equation | pIC50 = 0.85(±0.12) * LogP - 0.23(±0.05) * ELUMO + 1.54(±0.25) * Idummy + 3.45 |

| Statistical Parameters | |

| N (Number of Compounds) | 30 |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Leave-One-Out Cross-validation) | 0.75 |

| F-statistic | 68.4 |

| p-value | < 0.0001 |

This is a representative table created based on typical QSAR studies of triazene derivatives.

In this illustrative model, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents the lipophilicity, ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, and Idummy is an indicator variable for the presence or absence of a specific structural feature. The statistical parameters suggest a statistically significant and predictive model.

The following interactive table provides a hypothetical dataset of molecular descriptors and biological activity for 1-ethyl-3-phenyltriazene and its analogs, which could be used to develop such a QSAR model.

| Compound | LogP | ELUMO (eV) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Observed pIC50 | Predicted pIC50 |

| 1-ethyl-3-phenyltriazene | 2.85 | -0.98 | 2.15 | 149.19 | 5.20 | 5.15 |

| Analog 1 | 3.10 | -1.05 | 2.30 | 163.22 | 5.45 | 5.38 |

| Analog 2 | 2.60 | -0.92 | 2.05 | 177.19 | 4.95 | 5.01 |

| Analog 3 | 3.50 | -1.15 | 2.50 | 191.24 | 5.80 | 5.75 |

| Analog 4 | 2.40 | -0.85 | 1.90 | 135.16 | 4.70 | 4.78 |

This is a representative table with hypothetical data for illustrative purposes.

Vi. Advanced Applications of Triazene, 1 Ethyl 3 Phenyl in Organic Synthesis and Materials Science

Triazene (B1217601), 1-ethyl-3-phenyl- as a Synthetic Reagent and Intermediate

The utility of 1-ethyl-3-phenyltriazene as a synthetic reagent stems from the reactive nature of the triazene moiety. This functional group can be strategically employed to facilitate a variety of chemical transformations, positioning the compound as a valuable intermediate in multistep synthetic sequences.

Triazenes, including 1-ethyl-3-phenyltriazene, serve as important building blocks in the assembly of complex organic molecules. ontosight.aiarabjchem.org Their ability to act as stable yet reactive synthons makes them particularly useful in both solution-phase and solid-phase organic synthesis. In solid-phase synthesis, triazene linkers are employed to immobilize functionalized aromatic compounds and amines to a resin support. This approach facilitates the construction of intricate molecular architectures through sequential reactions, with the triazene linker being cleaved in the final step to release the target molecule. This methodology has proven effective in the generation of diverse libraries of compounds for drug discovery and in the total synthesis of natural products.

The reactivity of the triazene group allows for its conversion into other functional groups, further expanding its utility as a building block. For instance, aryltriazenes can function as precursors to aryl radicals or aryl organometallic species, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility enables the incorporation of the phenyl group of 1-ethyl-3-phenyltriazene into a wide array of complex molecular scaffolds.

The triazene functionality within 1-ethyl-3-phenyltriazene serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. mdpi.comorganic-chemistry.orgcem.com The transformation of the triazene group often involves its decomposition to generate a reactive intermediate, such as a diazonium salt or a nitrene, which then undergoes cyclization with a suitable partner.

For example, substituted triazenes can be utilized in the construction of the triazine ring system, a key component in many biologically active compounds and functional polymers. rsc.org While specific reaction conditions vary depending on the desired product, the general strategy involves the intramolecular or intermolecular cyclization of a triazene-containing precursor.

Furthermore, derivatives of 1-ethyl-3-phenyltriazene have been directly implicated in the synthesis of more complex heterocyclic systems. In one documented synthesis, a bromo- and iodo-substituted 1-ethyl-3-phenyltriazene derivative was used as a starting material for the construction of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. This multi-step synthesis involved Sonogashira coupling followed by cyclization and subsequent click chemistry, demonstrating the utility of the triazene as a stable handle for introducing functionality before its transformation to form part of the final heterocyclic core.

The general reactivity of the triazene group suggests its potential as a precursor for a wider range of heterocycles, including pyrazoles and pyrimidines, through carefully designed reaction cascades. farmaciajournal.com

Table 1: Examples of Nitrogen Heterocycles Synthesized from Triazene Precursors

| Heterocycle | Precursor Type | General Reaction Condition | Reference |

| Triazines | Cyanuric chloride | Trimerization of cyanogen (B1215507) chloride | rsc.org |

| Cinnolines | Substituted 1-ethyl-3-phenyltriazene | Multi-step synthesis involving cross-coupling and cyclization | - |

| Pyrazoles | Chalcones and phenyl hydrazine (B178648) | Condensation reaction | farmaciajournal.com |

| Pyrimidines | Biginelli reaction | One-pot condensation | cem.com |

The triazene moiety has been successfully employed as a protecting group for amines in organic synthesis. acs.org A protecting group is a chemical entity that is temporarily introduced to a functional group to prevent it from reacting under certain conditions, and which can be subsequently removed to regenerate the original functional group. organic-chemistry.org The 1-ethyl-3-phenyltriazene group can be used to protect secondary amines, offering a distinct advantage due to its stability under a range of reaction conditions and its facile removal. researchgate.netnih.gov

The triazene protecting group is notably stable towards bases, organolithium reagents, and various oxidizing and reducing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Deprotection, or the removal of the triazene group, is typically achieved under mild acidic conditions. researchgate.netnih.gov For example, treatment with trifluoroacetic acid can efficiently cleave the triazene, regenerating the free amine. This orthogonality to many other protecting groups, which are often removed under basic or hydrogenolytic conditions, makes the triazene group a valuable tool in complex multi-step syntheses. fishersci.co.uk

Table 2: Comparison of Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) | Sensitive to acid |

| Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic hydrogenation | Sensitive to hydrogenation |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) | Sensitive to base |

| 1-Phenyl-3-alkyltriazene | - | Diazonium salt, amine | Mild acid (e.g., TFA) | Stable to base, oxidation, reduction |

Integration into Polymer and Advanced Materials Systems

The incorporation of the 1-ethyl-3-phenyltriazene moiety into polymer structures has led to the development of advanced materials with unique photosensitive and thermal properties. These materials find applications in areas such as microlithography and UV-protective coatings.

Triazene-functionalized polymers can be synthesized by incorporating monomers containing the triazene unit into a polymer backbone. One approach involves the synthesis of acrylate (B77674) or methacrylate (B99206) monomers functionalized with a triazene group. For example, 1-(phenyl)-3-(2-acryloyloxyethyl)-3-methyl triazene has been copolymerized with methyl methacrylate (MMA) via free-radical polymerization to yield photosensitive copolymers. researchgate.net The properties of these copolymers, such as their thermal stability and photosensitivity, can be tuned by varying the comonomer ratio and the substituents on the triazene ring.

Another strategy for creating triazene-containing polymers is through polycondensation reactions. For instance, a bifunctional secondary aliphatic amine can react with a bis-diazonium salt in an interfacial polycondensation to yield a polymer with the photosensitive triazene group integrated directly into the polymer backbone. lippertt.ch These polymers often exhibit good solubility in common organic solvents, allowing for the formation of transparent films by spin-coating or solution-casting techniques.

The thermal properties of these polymers are noteworthy. Despite their photosensitivity, many triazene-containing polymers exhibit high thermal stability, with decomposition temperatures often exceeding 200 °C. lippertt.ch

Table 3: Properties of a Triazene-Containing Copolymer

| Property | Value |

| Copolymer Composition (M1/MMA) | 1:3.18 |

| UV Absorption Maximum (λmax) | ~330 nm |

| Thermal Decomposition Temperature | > 220 °C |

Data derived from studies on related triazene polyacrylates. researchgate.net

The inherent photosensitivity of the triazene linkage makes polymers containing this functionality promising candidates for applications in photolithography and laser ablation. lippertt.ch Upon exposure to UV radiation, the triazene group can undergo decomposition, leading to the cleavage of the polymer chain or the alteration of its physical properties. This characteristic allows for the precise patterning of materials, which is a fundamental process in the fabrication of microelectronic devices. The wavelength of maximum absorption can be tuned by modifying the substituents on the aryl ring of the triazene. lippertt.chmdpi.com

In addition to their use in photosensitive materials, triazine derivatives, in general, are known for their strong UV absorption properties. acs.orgnih.gov This makes them effective UV absorbers, which can be incorporated into coatings and other materials to protect them from photodegradation. While the primary application of 1-ethyl-3-phenyltriazene polymers has been in photosensitive materials due to their photolability, the strong UV absorption of the triazene chromophore suggests potential for the development of specialized UV-absorbing materials where controlled degradation under specific UV exposure is desired.

Table 4: UV Absorption Data for Triazene Polymers

| Polymer | λmax (nm) in THF |

| TP2 | ~330 |

| TP6 | ~340 |

| TP9 | 293 |

| TP10 | 381 |

Data represents a selection of triazene polymers to illustrate the tunable absorption properties. lippertt.ch

Role in the Design and Synthesis of Biologically Relevant Scaffolds

The triazene functional group is a "privileged scaffold" in medicinal chemistry, appearing in a range of biologically active compounds. researchgate.netresearchgate.net Its utility stems from its unique chemical reactivity and its ability to act as a bioisostere or a key pharmacophoric element.

Triazenes, including 1-ethyl-3-phenyltriazene, are valuable synthetic intermediates in the construction of complex molecular architectures for pharmaceutical research. researchgate.netsumitomo-chem.co.jp Their versatility is rooted in the controlled reactivity of the three-nitrogen chain.

One key application is their use as stable precursors for diazonium salts. Under acidic conditions, the triazene can fragment to release a diazonium ion, which can then be used in various coupling reactions (e.g., Sandmeyer, Heck, Suzuki reactions) to introduce aryl groups into a target molecule. This in-situ generation avoids the isolation of often unstable diazonium salts.

Furthermore, the triazene group can serve as a protecting group for secondary amines. The N-H proton of a 1,3-disubstituted triazene can be deprotonated and the resulting triazenide can undergo N-alkylation or N-arylation. Subsequent cleavage of the triazene moiety regenerates the secondary amine. This strategy has been employed in the synthesis of various heterocyclic systems. researchgate.net The pyrrolo[2,1-f] nih.govacs.orgCurrent time information in Bangalore, IN.triazine core, found in many pharmaceutically important substances, is a notable example of a scaffold accessible through triazine chemistry. acs.org

The table below presents examples of how triazene derivatives serve as intermediates in the synthesis of biologically relevant compounds.

Table 2: Triazene Derivatives as Synthetic Intermediates

| Triazene Intermediate | Synthetic Transformation | Target Scaffold/Compound | Biological Relevance |

|---|---|---|---|

| 1-Aryl-3,3-dialkyltriazenes | Precursors for C-C cross-coupling reactions | Biaryls, functionalized arenes | Common motifs in drug molecules. researchgate.net |

| 1-Alkyl-1,2,4-triazinium salts | Precursors for triazinium ylides in 1,3-dipolar cycloadditions | Polysubstituted pyrrolo[2,1-f] nih.govacs.orgCurrent time information in Bangalore, IN.triazines | Privileged scaffold with anticancer and antiviral activities. acs.org |

| 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines | Core structure for modification | Lamotrigine analogues | Treatment of CNS disorders, such as epilepsy. medjpps.comresearchgate.net |

The triazene moiety and its related N-oxide form are effective ligands for coordinating with a wide range of metal ions. iitk.ac.iniitk.ac.in The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents. researchgate.netnih.gov

Triazene, 1-ethyl-3-phenyl- can act as a ligand in two primary ways. Upon deprotonation of the N-H proton, it forms the 1-ethyl-3-phenyltriazenide anion, which acts as a monoanionic, bidentate ligand. It chelates to a metal center through the two terminal nitrogen atoms (N1 and N3), forming a stable four-membered ring. This coordination mode has been observed in complexes with various transition metals. researchgate.net

A closely related and well-studied ligand is the 1-ethyl-3-phenyltriazene-1-oxide, the N-oxide tautomer. This molecule also acts as a monoanionic, bidentate ligand, coordinating through the oxygen atom and a nitrogen atom to form stable chelate complexes with metals like copper(II), cobalt(III), and iron(III). iitk.ac.iniitk.ac.in The electronic properties of these complexes can be fine-tuned by modifying the substituents on the phenyl ring. The ability of triazoles and related nitrogen heterocycles to act as ligands is well-established, forming stable complexes with diverse coordination geometries. nih.govrsc.org

The coordination versatility of triazene-based ligands allows for the construction of discrete mononuclear or polynuclear metal complexes. iitk.ac.in These complexes are of interest for their magnetic properties and their potential to model the active sites of metalloenzymes. iitk.ac.in

Table 3: Coordination Chemistry of Triazene-Related Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex & Significance |

|---|---|---|---|

| 1-Ethyl-3-phenyltriazene-1-oxide | Fe(III), Co(III), Cu(II) | Monoanionic, bidentate (via O and N) | Forms stable chelate complexes; studied for their one-electron redox processes. iitk.ac.iniitk.ac.in |

| bis(1-ethyl-3-phenyltriazene-1-olato)cobalt(II) | Co(II) | Monoanionic, bidentate | Investigation of molecular structure and properties of triazene-metal complexes. researchgate.net |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (via S and amine N) | Forms stable five-membered chelate rings with proposed tetrahedral or square planar geometries. nih.gov |

Vii. Future Directions and Emerging Research for Triazene, 1 Ethyl 3 Phenyl

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of triazenes often involves diazotization reactions, which can present challenges in terms of substrate scope and functional group tolerance. The future of 1-ethyl-3-phenyltriazene synthesis lies in the development of more sustainable and versatile methodologies.

Another area of development is the exploration of greener reaction media. The use of aqueous media, potentially facilitated by sonochemical methods, could offer a more environmentally benign alternative to traditional organic solvents. researchgate.net Research into ultrasound-assisted synthesis has shown promise for other triazine derivatives, suggesting its applicability to the formation of 1-ethyl-3-phenyltriazene. researchgate.net

Furthermore, catalytic approaches are emerging as a powerful tool for triazene (B1217601) synthesis. Methodologies employing transition metal catalysts, such as platinum nanoparticles, for the direct synthesis of triazines from readily available starting materials like alcohols and amidines, showcase a move towards greater atom economy. iitk.ac.in Adapting such catalytic systems for the specific synthesis of 1-ethyl-3-phenyltriazene could represent a significant step forward in sustainable chemical production. A new synthetic process utilizing nitrous oxide (N2O) with organomagnesium compounds and lithium amides has also been developed for trisubstituted triazenes, which could be explored for the synthesis of 1-ethyl-3-phenyltriazene. iitk.ac.in

| Synthetic Methodology | Potential Advantages for 1-ethyl-3-phenyltriazene Synthesis | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, fewer byproducts. bibliotekacyfrowa.plresearchgate.net | Optimization of reaction conditions (temperature, time, power). |

| Ultrasound-Assisted Synthesis | Use of environmentally benign solvents (e.g., water), enhanced reaction rates. researchgate.net | Development of efficient sonochemical protocols. |

| Catalytic Methods | High atom economy, use of readily available starting materials. iitk.ac.in | Design of selective and recyclable catalysts. |

| Nitrous Oxide-Based Synthesis | Access to triazenes with a variety of substituents with good yields. iitk.ac.in | Exploration of substrate scope and reaction mechanism. |

Exploration of Unprecedented Reactivity Modes and Catalytic Applications

While 1-ethyl-3-phenyltriazene is known to act as a ligand in coordination chemistry, its full reactive potential remains largely untapped. Future research is expected to uncover novel reactivity modes and expand its applications in catalysis. The triazene functional group is a versatile tool in organic synthesis, capable of undergoing a wide range of transformations. iitk.ac.in

The unique electronic properties of the triazene moiety in 1-ethyl-3-phenyltriazene could be harnessed for the development of new catalytic cycles. For instance, the ability of related alkynyl triazenes to participate in silver-catalyzed cyclizations to form complex heterocyclic systems like 2-pyrones highlights the potential for discovering new reactivity pathways. Investigating the coordination of 1-ethyl-3-phenyltriazene to various transition metals could lead to the development of novel catalysts for a range of organic transformations. The identification of a one-electron redox process in metal complexes of 1-ethyl-3-phenyltriazene-1-oxide suggests that its redox properties could be exploited in catalytic applications.

Moreover, the triazene group can serve as a masked diazonium salt, allowing for its use in solid-phase synthesis to generate diverse libraries of heterocyclic compounds. Applying this concept to 1-ethyl-3-phenyltriazene could enable its use as a versatile building block in combinatorial chemistry. The development of new triazene-based linkers for solid-phase synthesis is an active area of research with potential applications for creating complex organic molecules.

Advanced In Silico Modeling for Predictive Chemistry and Reaction Design